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Compound of Interest

Compound Name: GDC-0326

Cat. No.: B607616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective

phosphoinositide 3-kinase (PI3K) inhibitors, GDC-0326 and taselisib (GDC-0032). Both

compounds, developed by Genentech, target the PI3K/AKT/mTOR signaling pathway, a critical

cascade often dysregulated in cancer. This document summarizes key pharmacokinetic

parameters, details experimental methodologies, and visualizes relevant biological and

experimental frameworks to aid in research and development decisions.

Pharmacokinetic Data Summary
The following tables summarize the available quantitative pharmacokinetic data for GDC-0326
and taselisib from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of
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Species
Dose
and
Route

Clearan
ce (CL)

Volume
of
Distribu
tion
(Vd)

Half-life
(t½)

Bioavail
ability
(F)

Cmax AUC

Rat

1 mg/kg

IV; 5

mg/kg

PO

Low - - High - -

Mouse

1 mg/kg

IV; 25

mg/kg

PO

Low - - High - -

Note: Specific quantitative values for Cmax, AUC, Vd, and t½ for GDC-0326 are not readily

available in the public domain. The available literature describes the clearance as "low" and

oral bioavailability as "high" across tested species[1].

Table 2: Preclinical and Clinical Pharmacokinetic
Parameters of Taselisib (GDC-0032)
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Species
Dose
and
Route

Clearan
ce
(CL/F)

Volume
of
Distribu
tion
(Vd)

Half-life
(t½)

Bioavail
ability
(F)

Cmax AUC

Rat - - - -

35.9%

(fraction

absorbed

)

- -

Dog - - - -

71.4%

(fraction

absorbed

)

- -

Human

(Phase

1)

3-16 mg,

once

daily

4320 -

9150

mL/hr

-

~40

hours[2]

[3]

57.4% - -

Experimental Protocols
In Vivo Pharmacokinetic Studies of GDC-0326
Preclinical pharmacokinetic studies for GDC-0326 were conducted in male Sprague-Dawley

rats and female NCR nude mice[1].

Rat Protocol:

Intravenous (IV) Administration: A single dose of 1 mg/kg was administered. The

formulation consisted of the compound dissolved in 60% PEG400 and 10% Ethanol.

Oral (PO) Administration: A single dose of 5 mg/kg was administered by oral gavage. The

formulation was a suspension in 0.5% methylcellulose with 0.2% Tween 80 (MCT).

Mouse Protocol:

Intravenous (IV) Administration: A single dose of 1 mg/kg was administered. The

formulation was the same as for the rat IV administration.
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Oral (PO) Administration: A single dose of 25 mg/kg was administered by oral gavage in

the same MCT vehicle as the rat PO study.

Blood samples were collected at various time points post-administration to determine the

plasma concentration of GDC-0326 over time.

In Vivo Pharmacokinetic Studies of Taselisib (GDC-0032)
Pharmacokinetic studies for taselisib have been conducted in rats, dogs, and humans.

Preclinical Protocol (Rats and Dogs):

Mass balance studies were performed following single oral doses of [¹⁴C]-labeled taselisib

to understand absorption, metabolism, and excretion[4]. The fraction of the dose absorbed

was determined to be 35.9% in rats and 71.4% in dogs[4][5].

Clinical Protocol (Phase 1 Study in Humans):

Patients with advanced solid tumors received once-daily oral doses of taselisib ranging

from 3 to 16 mg[2][3].

Pharmacokinetic parameters were determined after a single dose and at steady state. The

mean half-life was approximately 40 hours[2][3].

Absolute bioavailability in humans was determined to be 57.4%[4][5].

Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
Both GDC-0326 and taselisib are inhibitors of the PI3K pathway. GDC-0326 is a selective

inhibitor of the PI3Kα isoform, while taselisib is a potent inhibitor of PI3K with greater sensitivity

for the mutant PI3Kα isoform. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3,

which in turn blocks the activation of downstream effectors like AKT and mTOR, ultimately

leading to decreased cell proliferation and survival.
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PI3K/AKT/mTOR signaling pathway inhibition.
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Generalized In Vivo Pharmacokinetic Experimental
Workflow
The following diagram illustrates a typical workflow for preclinical in vivo pharmacokinetic

studies, such as those conducted for GDC-0326 and taselisib.
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Generalized workflow for in vivo PK studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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